Regiospecific Synthesis Route from 2-Chlorobutene-2 Enables Higher Selectivity than Alternative Feedstock Pathways
The synthesis of 2,2,3-trichlorobutane via chlorine addition to 2-chlorobutene-2 in the liquid phase at 0°C to 40°C with the substantial exclusion of light and use of Lewis acid catalysts (e.g., FeCl₃, SnCl₄) produces the target isomer with minimal substitution by-products, in contrast to alternative routes using butene or butane chlorination that yield complex isomer mixtures where 2,2,3-trichlorobutane is only a minor component [1]. When 2-chlorobutene-2 is employed as the feedstock, the reaction proceeds via addition across the double bond rather than radical substitution, enabling superior selectivity for the 2,2,3-isomer relative to the mixture of 2,2,3- and 1,2,3-trichlorobutanes obtained from 2,3-dichlorobutane chlorination [2]. The 2-chlorobutene-2 route avoids the concurrent formation of 1,3,3-trichlorobutane observed when starting from 2,2-dichlorobutane [3].
| Evidence Dimension | Isomer selectivity in trichlorobutane synthesis |
|---|---|
| Target Compound Data | Predominant 2,2,3-trichlorobutane formation (major product) |
| Comparator Or Baseline | Chlorination of butene-(2) or butane: 2,2,3-trichlorobutane as minor component in complex isomer mixture; 2,2-dichlorobutane chlorination: co-formation of 1,3,3-trichlorobutane and 2,2,3-trichlorobutane mixture |
| Quantified Difference | Feedstock-dependent: 2-chlorobutene-2 route yields 2,2,3-isomer as principal product with low by-product formation; alternative routes produce mixed isomers with 2,2,3-isomer as minor or co-product |
| Conditions | Liquid phase chlorination at 0–40°C with FeCl₃ or SnCl₄ catalyst, substantial exclusion of light |
Why This Matters
For procurement decisions, the availability of a regiospecific synthetic route determines whether high-purity 2,2,3-trichlorobutane can be obtained without costly isomer separation, directly affecting usable yield and economic feasibility in downstream applications.
- [1] US2323227A. Preparation of 2,2,3-trichlorobutane. Levine AA, Cass OW. View Source
- [2] US3405046A. Process for the manufacture of 2,2,3-trichlorobutane. View Source
- [3] US3445359A. Process for the joint manufacture of 2,2,3- and 1,3,3-trichlorobutanes. View Source
